Tectorigenin
Overview
Description
Tectorigenin is an O-methylated isoflavone , belonging to the flavonoid class. It has been isolated from various plant sources, including leopard lily (Belamcanda chinensis), Algerian iris (Iris unguicularis), and East Asian arrowroot (Pueraria thunbergiana) .
Mechanism of Action
Target of Action
Tectorigenin primarily targets the Protein Kinase A Catalytic subunit α (PKACα) . This protein plays a crucial role in the regulation of glucose transporter 4 (GLUT4), which is closely related to the occurrence of insulin resistance .
Mode of Action
This compound interacts with its target, PKACα, to promote the expression of GLUT4 in skeletal muscle cells . This interaction enhances glucose uptake and insulin responsiveness, thereby improving insulin resistance .
Biochemical Pathways
This compound affects the AMP-activated protein kinase (AMPK)/myocyte enhancer factor 2 (MEF2) signaling pathway . The activation of this pathway by this compound leads to an increase in GLUT4 expression, enhancing glucose uptake and insulin responsiveness . Furthermore, this compound binding promotes the dissociation of PKACα from the regulatory subunits, leading to the activation of PKA/AMPK signaling .
Pharmacokinetics
Pharmacokinetic studies have shown that the main metabolic pathways for this compound in rats are glucuronidation, sulfation, demethylation, and methoxylation . This compound exhibits poor bioavailability, which is a significant factor affecting its pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced GLUT4 expression, increased glucose uptake, and improved insulin responsiveness in both normal and insulin-resistant skeletal muscle cells and tissues . These effects significantly ameliorate insulin resistance and hyperglycemia in type 2 diabetes mellitus (T2DM) mice .
Biochemical Analysis
Biochemical Properties
Tectorigenin interacts with several key enzymes, proteins, and other biomolecules. It has been found to regulate the function and expression of related genes and proteins, including up-regulating antioxidant enzymes . The pharmacological properties of this compound are related to the adiponectin receptor 1/2 (AdipoR1/2)-mediated activation of adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can regulate diverse events involved in cell invasion, immortalization, cell cycle arrest, and cell apoptosis . These effects support its traditional application in the treatment of cancer and other diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation .
Temporal Effects in Laboratory Settings
This compound may exert certain cytotoxicity, which is related to the administration time and concentration
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound effectively decreased the number of coughs, the number of inflammatory cells, and the levels of pro-inflammatory factors . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes:: Tectorigenin can be synthesized through chemical methods. its most common source is the dried flower of Pueraria lobata Benth. The exact synthetic routes may vary, but the isolation from natural sources remains prevalent.
Industrial Production:: While industrial-scale production methods are limited, researchers primarily rely on extraction from botanical sources. The isolation process involves purification and characterization.
Chemical Reactions Analysis
Reactivity:: Tectorigenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents can be introduced or replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products formed during these reactions depend on reaction conditions and reagents used.
Scientific Research Applications
Tectorigenin exhibits a wide range of pharmacological effects:
Anticancer: It shows potential in cancer therapy.
Antidiabetic: May have implications in diabetes management.
Hepatoprotective: Protects liver cells.
Anti-inflammatory: Reduces inflammation.
Antioxidative: Acts as an antioxidant.
Antimicrobial: Displays antimicrobial properties.
Cardioprotective: Benefits heart health.
Neuroprotective: May protect nerve cells.
Comparison with Similar Compounds
Tectorigenin’s uniqueness lies in its specific combination of properties. While there are related compounds, such as other isoflavones, this compound stands out due to its diverse effects.
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCRPUNCUPUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203286 | |
Record name | Tectorigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-77-6 | |
Record name | Tectorigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tectorigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tectorigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 548-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TECTORIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855130H9CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tectorigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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